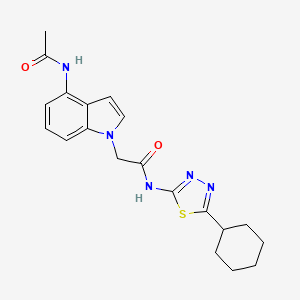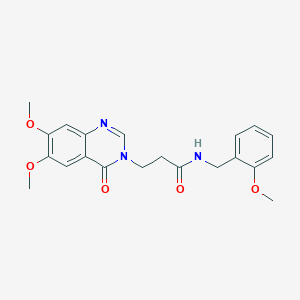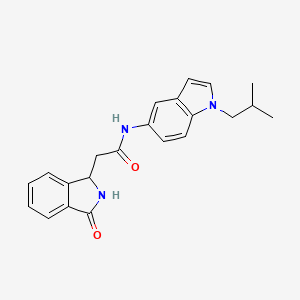![molecular formula C17H17F3N6O2 B10986880 N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986880.png)
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a trifluorophenyl group, a pyrimidinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the following stages:
Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trifluoroaniline with ethyl oxalyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with pyrimidine-2-amine to form the core structure.
Final Coupling: The final step involves coupling the core structure with piperazine-1-carboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidinyl group may contribute to its selectivity. The piperazine ring can facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide
- N-{2-oxo-2-[(2,4,5-trifluorophenyl)amino]ethyl}benzamide
Uniqueness
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific trifluorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C17H17F3N6O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(3,4,5-trifluoroanilino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H17F3N6O2/c18-12-8-11(9-13(19)15(12)20)24-14(27)10-23-17(28)26-6-4-25(5-7-26)16-21-2-1-3-22-16/h1-3,8-9H,4-7,10H2,(H,23,28)(H,24,27) |
InChI Key |
FUOOVJNSFHNPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10986808.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-hydroxyquinazolin-2-yl)butanamide](/img/structure/B10986832.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986836.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10986840.png)
![3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isopropyl-1H-indol-3-YL)ethyl]propanamide](/img/structure/B10986846.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B10986856.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10986871.png)
![N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10986889.png)


![N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10986906.png)
